5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one
Description
The compound 5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a rhodanine derivative characterized by a benzylidene substituent at the 5-position of the thiazolidinone core. The Z-configuration of the exocyclic double bond is critical for its biological and physicochemical properties, as stereochemistry often influences interactions with biological targets . Such structural features are common in medicinal chemistry, where pyrimidine moieties mimic nucleobases, enabling interactions with enzymes or receptors involved in nucleic acid metabolism .
Properties
IUPAC Name |
(5Z)-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S2/c18-12-11(21-14(20)17-12)8-9-3-1-4-10(7-9)19-13-15-5-2-6-16-13/h1-8H,(H,17,18,20)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNYENSWEBYLTF-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)/C=C\3/C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-thioxo-1,3-thiazolan-4-one with 3-(2-pyrimidinyloxy)benzaldehyde under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyloxy group, where nucleophiles like amines or thiols replace the pyrimidine moiety.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form new derivatives with potential biological activities
Scientific Research Applications
5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to modulate specific molecular pathways.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Rhodanine derivatives are widely studied for their antimicrobial, antiviral, and anticancer activities. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects, synthesis, and biological relevance.
Table 1: Comparative Analysis of Rhodanine Derivatives
Key Findings from Comparison
Pyrimidine/pyrazine rings (target compound and 15) introduce aromatic heterocycles that may interact with nucleotide-binding proteins or viral polymerases . Hydroxy groups (e.g., in methanol hemisolvate ) facilitate hydrogen bonding, improving crystallinity and solubility.
Synthesis Methods: Most derivatives are synthesized via Knoevenagel condensation between rhodanine and substituted benzaldehydes .
Crystallographic Insights: Derivatives like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibit planar thiazolidinone cores with exocyclic double bond torsion angles near 180°, stabilizing the Z-configuration . Methanol solvates (e.g., ) form extended hydrogen-bonding networks, which could influence dissolution rates and bioavailability.
Biological Relevance :
- Nitro-substituted derivatives (11a, 11b) show broad-spectrum antimicrobial activity, while pyrimidine-containing compounds (target, 15) are hypothesized to target viral or cancer-related pathways .
- The absence of direct biological data for the target compound necessitates extrapolation from structural analogs.
Biological Activity
5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a thiazolone ring structure, a pyrimidinyloxy group, and a phenylmethylidene moiety. Its unique configuration allows it to interact with various biological targets, making it an interesting subject for medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often demonstrate significant antimicrobial properties. For instance, derivatives of thiazoles and oxadiazoles have been shown to exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, studies have reported that related compounds are more effective against Gram-positive bacteria than their Gram-negative counterparts .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| 5c | Bacillus cereus | 10 | |
| 5d | Staphylococcus aureus | 15 | |
| 5e | Escherichia coli | 25 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that compounds with similar thiazole structures can effectively inhibit cancer cell proliferation. For example, certain derivatives have demonstrated IC50 values lower than 20 µM against liver carcinoma cell lines (HUH7), indicating promising cytotoxic effects .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors involved in metabolic pathways. It is hypothesized that the compound may act as an inhibitor or modulator of these targets, leading to altered cellular responses that contribute to its antimicrobial and anticancer activities .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives similar to this compound. For example:
- Study on Antimicrobial Properties : A series of thiazole derivatives were synthesized and tested against various bacterial strains. Results indicated that modifications to the thiazole ring significantly enhanced antibacterial activity, particularly against Bacillus species .
- Anticancer Evaluation : In another study, a group of thiazole derivatives exhibited potent anticancer effects in vitro against multiple cancer cell lines, showcasing the potential for further development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
